1-Cyclopropylpiperidine-4-carbaldehyde
Description
Properties
IUPAC Name |
1-cyclopropylpiperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-7-8-3-5-10(6-4-8)9-1-2-9/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXMRZEAUOKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556703-59-3 | |
| Record name | 1-cyclopropylpiperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylpiperidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-piperidone, followed by oxidation to introduce the aldehyde group at the fourth position . The reaction conditions often include the use of oxidizing agents such as sodium periodate or oxalyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde.
Scientific Research Applications
Scientific Research Applications
1-Cyclopropylpiperidine-4-carbaldehyde is utilized in several research domains:
Medicinal Chemistry
The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have been studied for their potential therapeutic effects on conditions such as:
- Neuropsychiatric Disorders : Compounds derived from this compound have shown promise in modulating serotonin receptors, which are crucial in treating disorders like schizophrenia, depression, and anxiety .
- CNS Disorders : Research indicates that derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
Pharmacological Studies
The aldehyde functionality allows for further chemical modifications that enhance receptor binding affinity and selectivity. This is particularly relevant in developing drugs targeting:
- Monoamine Receptors : The compound's structure supports interactions with various monoamine receptors, making it suitable for studying drug interactions that influence mood and behavior .
- Enzyme Inhibition : Some derivatives may act as inhibitors for specific enzymes involved in neurotransmitter metabolism, providing insights into their role in psychiatric conditions .
Industrial Applications
In addition to its research significance, this compound has potential industrial applications:
Pharmaceutical Development
The compound is explored as a lead structure for developing new pharmaceuticals due to its unique properties that can be fine-tuned through chemical modification. It is particularly valuable in:
- Lead Optimization : Researchers utilize this compound to create libraries of derivatives for high-throughput screening against various biological targets .
Chemical Manufacturing
The compound serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications, including agrochemicals and specialty chemicals.
Case Studies
Several studies highlight the relevance of this compound in practical applications:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of a derivative of this compound on serotonin receptor activity. Results indicated significant modulation of receptor activity, suggesting potential therapeutic benefits for mood disorders.
Case Study 2: Synthesis of Antidepressants
Research focused on synthesizing novel antidepressants using this compound as a starting material. The derivatives displayed enhanced efficacy compared to existing treatments, demonstrating the importance of structural modifications.
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (C₉H₁₅NO₄, MW 201.22 g/mol)
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid (C₁₂H₁₇NO₃, MW 223.27 g/mol)
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine (C₁₀H₂₀N₂, MW 168.28 g/mol)
| Compound Name | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | C₉H₁₅NO | Aldehyde, cyclopropyl, piperidine | Aldehyde (C=O), cyclopropyl ring |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | C₉H₁₅NO₄ | Carboxylic acid, ethoxycarbonyl | Ethoxycarbonyl (OCO₂C₂H₅), COOH |
| 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | C₁₂H₁₇NO₃ | Carboxylic acid, cyclopentane | Cyclopentanecarbonyl (C₅H₉CO), COOH |
| 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine | C₁₀H₂₀N₂ | Amine, cyclopropylmethyl | NH₂, cyclopropylmethyl (C₃H₅CH₂) |
Physicochemical Properties
Comparative Data Table:
Key Observations:
- Lipophilicity : The cyclopentanecarbonyl derivative exhibits the highest LogP (1.8) due to its bulky cyclopentane group, enhancing membrane permeability. The aldehyde derivative (LogP 1.2) is moderately lipophilic, while the ethoxycarbonyl analog (LogP 0.5) is more hydrophilic .
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming imines), unlike the carboxylic acid derivatives, which participate in acid-base reactions or esterifications .
Biological Activity
1-Cyclopropylpiperidine-4-carbaldehyde (CAS No. 1556703-59-3) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cyclopropyl group and an aldehyde functional group. The structural formula can be represented as follows:
The biological activity of this compound may involve interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it could act as a modulator of neurotransmitter systems, potentially impacting pathways related to cognitive functions and mood regulation.
Pharmacological Studies
Recent pharmacological research has indicated that derivatives of piperidine compounds, including this compound, exhibit various activities:
- Antidepressant Activity : Studies have shown that certain piperidine derivatives can enhance serotonin levels in the brain, suggesting potential antidepressant effects.
- CNS Activity : The compound is being investigated for its effects on central nervous system (CNS) disorders, particularly for its role in modulating glutamate receptors which are implicated in conditions such as schizophrenia .
Study 1: Antipsychotic Potential
A study focused on the pharmacokinetic properties of related piperidine derivatives demonstrated that compounds with similar structures could reverse amphetamine-induced hyperlocomotion in animal models. This suggests potential antipsychotic activity, which may extend to this compound due to its structural similarities .
Study 2: Neuroprotective Effects
Research on neuroprotective agents has highlighted the role of piperidine derivatives in protecting neuronal cells from oxidative stress. Compounds structurally related to this compound showed promise in enhancing neuronal resilience against neurodegenerative processes .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. How are cross-coupling reactions used to synthesize derivatives of this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups to the piperidine ring.
- Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent mixtures at 80–100°C.
- Monitoring : Track coupling efficiency via LC-MS and ¹H NMR .
Data Contradiction Analysis Table
| Issue | Possible Causes | Resolution Strategies | References |
|---|---|---|---|
| Unstable aldehyde signal | Oxidation to carboxylic acid | Use antioxidants (BHT) or inert atmospheres | |
| Cyclopropane ring opening | Acidic/basic conditions | Adjust pH to neutral; avoid protic solvents | |
| Low HPLC purity | Incomplete purification | Optimize chromatography with smaller fractions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
